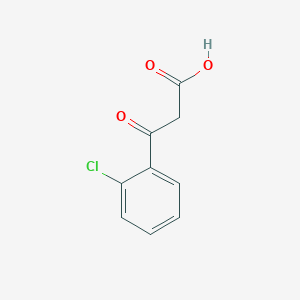

3-(2-Chlorophenyl)-3-oxopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Chlorophenyl)-3-oxopropanoic acid, also known as 3-chloro-2-hydroxypropionic acid (CHP), is an organic acid with a wide range of applications in the chemical and pharmaceutical industries. It is used as an intermediate in the synthesis of various drugs and as a starting material for various other organic compounds. CHP has also been used in research applications as an inhibitor of various enzymes, such as cytochrome P450 and serine proteases. It is an important chemical due to its versatility in various chemical and pharmaceutical applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, related to 3-(2-Chlorophenyl)-3-oxopropanoic acid, efficiently react with various terminal alkynes to form (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. This reaction uses catalytic amounts of dichlorobis(triphenylphosphine)palladium and copper(I) iodide, and is performed in N, N-dimethylformamide at room temperature, producing reasonable yields (Kobayashi et al., 2008).

Cytotoxic Activity and Potential as CDK8 Kinase Inhibitors

- Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound related to 3-(2-Chlorophenyl)-3-oxopropanoic acid, have been synthesized and demonstrated significant anti-tumor activities. These complexes exhibit inhibitory actions on human colorectal carcinoma cells, suggesting potential as CDK8 kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).

Antimicrobial Activity

- Compounds derived from 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, structurally related to 3-(2-Chlorophenyl)-3-oxopropanoic acid, have been explored for their antimicrobial activities. These include chlorination, bromination, and condensation reactions, yielding novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones with potential antimicrobial properties (Hassanin et al., 2012).

Environmental Applications

- 3-Chlorophenol, structurally related to 3-(2-Chlorophenyl)-3-oxopropanoic acid, has been studied for removal from aqueous media using hydrophobic deep eutectic solvents. This research is crucial due to the environmental and health risks associated with chlorophenols, highlighting the importance of efficient removal techniques from water sources (Adeyemi et al., 2020).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Mode of Action

Similar compounds, like indole derivatives, have been shown to interact with their targets through electrophilic substitution, which occurs readily due to excessive π-electrons delocalization . This interaction results in changes that contribute to the compound’s biological activities .

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The downstream effects of these pathways contribute to the diverse biological and clinical applications of these compounds .

Pharmacokinetics

The physicochemical parameters of similar compounds, such as indole derivatives, have been modified to obtain the best adme/tox results for drug candidates .

Result of Action

Indole derivatives, which share structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIJVLLYFOYDCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504148 |

Source

|

| Record name | 3-(2-Chlorophenyl)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)-3-oxopropanoic acid | |

CAS RN |

76103-96-3 |

Source

|

| Record name | 3-(2-Chlorophenyl)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)

![ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B1354535.png)